

#### What is the chemical structure of Lsz-102?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Lsz-102 |           |
| Cat. No.:            | B608664 | Get Quote |

An In-depth Technical Guide to LSZ-102

This guide provides a comprehensive overview of the chemical and pharmacological properties of **LSZ-102**, a potent and orally bioavailable selective estrogen receptor degrader (SERD). It is intended for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Properties**

**LSZ-102** is a non-steroidal small molecule designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1]

- IUPAC Name: (E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid[2]
- Molecular Formula: C<sub>25</sub>H<sub>17</sub>F<sub>3</sub>O<sub>4</sub>S[2][3][4]
- Molecular Weight: 470.46 g/mol [3][4]
- CAS Number: 2135600-76-7[2][4]
- SMILES Code: O=C(O)/C=C/C1=CC=C(OC2=C(C3=CC=C(F)C=C3C(F)
   (F)C)SC4=CC(O)=CC=C42)C=C1[4]

### **Mechanism of Action**

**LSZ-102** functions as a selective estrogen receptor degrader (SERD).[4][5] Upon administration, it binds to the estrogen receptor (ER $\alpha$ ) and induces a conformational change







that leads to the degradation of the receptor.[2][6] This action prevents the activation of ER-mediated signaling pathways, which are crucial for the proliferation and survival of ER-expressing cancer cells.[6] By eliminating the receptor, **LSZ-102** effectively inhibits the growth of ER-positive tumors.[2] This mechanism is particularly relevant in cases of resistance to other endocrine therapies, such as those involving activating mutations in the estrogen receptor gene (ESR1).[7][8]





Click to download full resolution via product page

Mechanism of action for LSZ-102.



## **Quantitative Data**

**LSZ-102** has been evaluated in a Phase I/Ib clinical trial (NCT02734615) as a monotherapy and in combination with the CDK4/6 inhibitor ribociclib and the PI3K $\alpha$  inhibitor alpelisib in patients with heavily pretreated ER-positive breast cancer.[2][8][9][10]

Table 1: Clinical Efficacy of LSZ-102 (Phase I/Ib Trial)[7][8][10]

| Treatment Arm           | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Clinical<br>Benefit Rate<br>(CBR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|-------------------------|-----------------------|-------------------------------------|-----------------------------------|--------------------------------------------------|
| LSZ-102<br>Monotherapy  | 78                    | 1.3%                                | 9.1%                              | 1.8 months                                       |
| LSZ-102 +<br>Ribociclib | 76                    | 15.8% - 16.9%                       | 35.1% - 35.5%                     | 6.2 months                                       |
| LSZ-102 +<br>Alpelisib  | 39 - 43               | 5.4% - 7.0%                         | 18.9% - 20.9%                     | 3.5 months                                       |

Table 2: Preclinical Pharmacokinetic Data[11]

| Species           | Oral Bioavailability (F) | Primary Metabolism Route |
|-------------------|--------------------------|--------------------------|
| Rat               | 7-33%                    | Glucuronidation          |
| Human (predicted) | Low                      | Sulfation                |

# Experimental Protocols Synthesis of LSZ-102 Analogues

The synthesis of **LSZ-102** and its analogues involves multi-step chemical reactions. Key strategies include the construction of the benzothiophene core via Higa cyclization, late-stage phenolation using a Pd-catalyzed hydroxylation, and a final assembly through a Pd-catalyzed C–H activation step.[12] Below is a generalized protocol for a Suzuki coupling step used in the synthesis of related compounds.[13]



Experimental Workflow: Suzuki Coupling for Intermediate Synthesis



Click to download full resolution via product page

Workflow for Suzuki coupling.

#### **Detailed Protocol:**

- Reaction Setup: A mixture of the brominated intermediate (e.g., intermediate 51, 1 equivalent), the corresponding boronic acid or ester (1.2 equivalents), potassium carbonate (3 equivalents), and a palladium catalyst such as Pd(dppf)Cl<sub>2</sub> (0.1 equivalents) is prepared in a degassed solvent system like 1,4-dioxane and water (4:1 ratio).[13]
- Heating: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
- Workup: After cooling to room temperature, the mixture is diluted with water and extracted
  with an organic solvent such as ethyl acetate. The combined organic layers are washed with
  brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
  pressure.[13]
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.[13]

### In-Cell Western Blot for ERα Degradation

This protocol is used to quantify the degradation of ER $\alpha$  in cancer cells following treatment with a SERD like **LSZ-102**.[13]

Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.



- Compound Treatment: Cells are treated with various concentrations of LSZ-102 or a vehicle control for a specified period (e.g., 24 hours).
- Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a Triton X-100 solution.
- Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
- Antibody Incubation: Cells are incubated with a primary antibody against ERα, followed by a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW). A DNA stain (e.g., Draq5) is used for normalization.
- Detection and Analysis: The plate is scanned using an imaging system like the LI-COR
   Odyssey. The integrated intensity of the ERα signal is normalized to the DNA stain signal.
   The percentage of ERα remaining is calculated by comparing the normalized signal in
   treated wells to that in vehicle-treated control wells.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lsz-102 | C25H17F3O4S | CID 118574930 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. ChemGood [chemgood.com]
- 5. LSZ102 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Facebook [cancer.gov]







- 7. Novel SERD, LSZ102, shows promise for pretreated ER+ breast cancer | MDedge [mdedge.com]
- 8. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor

  —Positive Breast Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Lsz-102?].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608664#what-is-the-chemical-structure-of-lsz-102]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com